3-(4-Chloro-3-cyanophenyl)-2-methylbenzoic acid
Overview
Description
3-(4-Chloro-3-cyanophenyl)-2-methylbenzoic acid is an organic compound with a complex structure that includes a chloro, cyano, and methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-cyanophenyl)-2-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3-cyanophenylboronic acid with a suitable benzoic acid derivative under specific conditions. The reaction often requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-cyanophenyl)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano group to form amines or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
3-(4-Chloro-3-cyanophenyl)-2-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-cyanophenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The chloro and cyano groups play a crucial role in its reactivity, allowing it to bind to various enzymes and receptors. This binding can modulate biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-cyanophenylboronic acid: Shares the chloro and cyano groups but differs in its boronic acid functionality.
4-Chloro-3-cyanophenylacetic acid: Similar structure but with an acetic acid group instead of a benzoic acid group.
Uniqueness
3-(4-Chloro-3-cyanophenyl)-2-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3-(4-chloro-3-cyanophenyl)-2-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c1-9-12(3-2-4-13(9)15(18)19)10-5-6-14(16)11(7-10)8-17/h2-7H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUGSYNQWHCZSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC(=C(C=C2)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690761 | |
Record name | 4'-Chloro-3'-cyano-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262004-85-2 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-chloro-3′-cyano-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262004-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Chloro-3'-cyano-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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